molecular formula C24H26N4O2S B6546671 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 946219-65-4

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6546671
CAS No.: 946219-65-4
M. Wt: 434.6 g/mol
InChI Key: YLLFFPJTMBMVIJ-UHFFFAOYSA-N
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Description

2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.17764726 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropanoic Acid (AMPA) receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound acts as a noncompetitive antagonist of the AMPA receptor . It binds to a site on the receptor distinct from the active site, preventing the receptor from adopting a conformation that allows ion conduction, without directly competing with the endogenous ligand (glutamate) for the active site .

Biochemical Pathways

The antagonism of AMPA receptors by this compound affects the glutamatergic neurotransmission pathway . Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological diseases . By inhibiting the action of glutamate at AMPA receptors, this compound can modulate the excitability of neurons and influence various downstream effects .

Pharmacokinetics

This suggests that the compound is able to cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The molecular effect of this compound’s action is the inhibition of ion conduction through AMPA receptors . On a cellular level, this can lead to a decrease in neuronal excitability, which could potentially be beneficial in conditions characterized by excessive neuronal activity, such as epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or substances that also bind to AMPA receptors, the pH of the environment, and the presence of certain ions that can influence the conformation of the AMPA receptor . .

Properties

IUPAC Name

2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-15-11-16(2)22(17(3)12-15)26-21(29)14-31-23-19-8-6-9-20(19)28(24(30)27-23)13-18-7-4-5-10-25-18/h4-5,7,10-12H,6,8-9,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFFPJTMBMVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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